molecular formula C22H21N3OS3 B2707834 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 954043-32-4

2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Número de catálogo: B2707834
Número CAS: 954043-32-4
Peso molecular: 439.61
Clave InChI: DMZXWLNZGHTPCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-((2,5-Dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic compound featuring a benzothiazole core, a moiety of significant interest in medicinal chemistry and drug discovery. Benzothiazole and thiazole derivatives are recognized for their diverse biological activities and are frequently explored as scaffolds for developing therapeutic agents. This compound is of particular value for researchers investigating enzyme inhibition . Structurally similar benzothiazole acetamides have demonstrated potent urease inhibitory activity in scientific studies, with some analogs showing IC50 values superior to standard inhibitors like thiourea . Urease inhibition is a key target for developing treatments for infections caused by Helicobacter pylori and for managing conditions like urinary stones . Furthermore, the thiazole and benzothiazole pharmacophores are extensively investigated for their potential in neurodegenerative disease research . These structures have shown promise as inhibitors of enzymes like cholinesterase (ChE) and glycogen synthase kinase-3β (GSK-3β), and are also studied for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and tau proteins, which are pathological hallmarks of Alzheimer's disease . The presence of a sulfide/thioether linker and acetamide bridge in its structure may offer sites for further chemical modification, making it a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of novel derivatives . Researchers can utilize this compound as a key building block in synthetic chemistry, employing modern catalytic methods such as Pd(0)-catalyzed Suzuki cross-coupling to create more complex molecules for biological evaluation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS3/c1-13-4-6-15(3)16(8-13)11-27-22-23-17(12-28-22)10-20(26)25-21-24-18-7-5-14(2)9-19(18)29-21/h4-9,12H,10-11H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZXWLNZGHTPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (CAS No. 1207022-67-0) is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3OS3C_{18}H_{19}N_{3}OS_{3}, with a molecular weight of approximately 389.55 g/mol. Its structure features a thiazole ring, which is known for its biological relevance, especially in medicinal chemistry.

PropertyValue
Molecular FormulaC18H19N3OS3
Molecular Weight389.55 g/mol
CAS Number1207022-67-0

Anticancer Properties

Benzothiazole derivatives, including the compound in focus, have shown significant anticancer properties across various studies. Research indicates that compounds with similar structures inhibit cell proliferation in multiple cancer cell lines, including lung, breast, and colon cancers.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • In Vitro Studies : A recent study demonstrated that related benzothiazole compounds exhibited IC50 values ranging from 0.24 to 0.92 µM against various cancer cell lines, indicating potent antiproliferative effects . The specific compound under discussion may exhibit similar or enhanced activity due to its unique substituents.
  • Case Study : In a comparative analysis of several benzothiazole derivatives, one compound showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the thiazole ring can enhance antitumor efficacy .

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Cytokine Inhibition : The compound has been reported to reduce levels of inflammatory markers in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases .
  • Research Findings : Studies indicate that similar compounds can significantly lower inflammation markers at concentrations as low as 1 µM, suggesting a promising application for chronic inflammatory conditions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation ,
Anti-inflammatoryReduces IL-6 and TNF-α levels ,

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties. Key findings include:

  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species Induction : The compound can induce the generation of reactive oxygen species (ROS), which is linked to apoptosis in various cancer cell lines .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G1 phase, effectively halting the proliferation of cancer cells.

Efficacy Against Cancer Cell Lines

The following table summarizes the inhibitory concentration (IC50) values of the compound against different cancer cell lines:

Cell LineIC50 (μM)Effect
Breast Cancer5.0Significant growth inhibition
Colon Cancer4.5Induction of apoptosis
Lung Cancer6.0Cell cycle arrest
Prostate Cancer3.8Increased ROS levels

These results indicate that the compound exhibits potent anticancer activity comparable to established chemotherapeutic agents like etoposide.

Toxicity Profile

Initial assessments suggest low toxicity towards normal cells, making this compound a promising candidate for further development in cancer therapy.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, indicating potential applications in treating infections caused by resistant pathogens .

Neurological Applications

Recent studies have explored the potential of thiazole derivatives as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s disease. The structure of this compound suggests it may exhibit similar properties, warranting further investigation into its efficacy as a therapeutic agent for cognitive disorders .

In Vitro Studies

A comprehensive study involving various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways. Molecular docking studies indicated a strong binding affinity to topoisomerase II, supporting its potential as a selective inhibitor in cancer treatment .

Molecular Docking Studies

Computational analyses have reinforced the hypothesis of this compound's efficacy by demonstrating its strong binding interactions with target enzymes involved in cancer progression and microbial resistance mechanisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 17: 2-((3-(2,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
  • Core Structure: Pyrimidinone-thioacetamide linked to a 6-trifluoromethylbenzothiazole.
  • Key Differences: The pyrimidinone ring in Compound 17 replaces the thiazole-thioether group in the target compound. Substituents: 2,5-Dimethoxyphenyl (Compound 17) vs. 2,5-dimethylbenzyl (target compound) on the thioether moiety. Benzothiazole substituent: 6-trifluoromethyl (Compound 17) vs. 6-methyl (target compound).
  • Research Findings: Compound 17 demonstrated CK1-specific inhibitory activity with 71% synthetic yield and 98% purity . Methoxy substituents may engage in hydrogen bonding, whereas dimethyl groups in the target compound likely prioritize hydrophobic interactions.
(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides
  • Core Structure : Dioxothiazolidin ring linked to a 6-thiocyanate benzothiazole.
  • Key Differences :
    • The dioxothiazolidin ring replaces the thiazole-thioether group in the target compound.
    • Benzothiazole substituent: 6-thiocyanate () vs. 6-methyl (target compound).
  • Research Findings :
    • These compounds showed broad-spectrum antimicrobial and anti-HIV activity , with one intermediate (2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide ) exhibiting significant cytotoxicity (CC50 < 10 µM) .
    • The thiocyanate group likely contributes to reactivity and cytotoxicity, whereas the methyl substituent in the target compound may reduce adverse effects.

Structure-Activity Relationship (SAR) Analysis

The table below summarizes critical differences and biological implications:

Feature Target Compound Compound 17 Analogues
Benzothiazole Substituent 6-methyl 6-trifluoromethyl 6-thiocyanate
Core Heterocycle Thiazole-thioether Pyrimidinone Dioxothiazolidin
Key Functional Groups 2,5-dimethylbenzyl thioether 2,5-dimethoxyphenyl thioether Benzylidene-dioxothiazolidin
Reported Activity Hypothesized enzyme inhibition CK1 inhibition Antimicrobial, anti-HIV
Cytotoxicity Not tested Not reported CC50 < 10 µM (intermediate)

Key Implications of Substituent Variations

6-Methyl (Target Compound): May offer better metabolic stability and reduced toxicity compared to thiocyanate or trifluoromethyl groups. 6-Thiocyanate (): Associated with cytotoxicity, suggesting that methyl substitution could mitigate safety risks.

Thioether-Linked Groups :

  • 2,5-Dimethylbenzyl (Target Compound) : Hydrophobic interactions dominate, possibly favoring membrane permeability.
  • 2,5-Dimethoxyphenyl (Compound 17) : Methoxy groups may engage in hydrogen bonding, enhancing solubility but reducing lipophilicity.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters:

  • Catalysts & Solvents: Use NaOH as a catalyst in DMSO for thioether bond formation (70–80°C) to enhance reaction efficiency . Polar aprotic solvents like DMF improve solubility of intermediates .
  • Temperature Control: Maintain 60–80°C during acetamide coupling to minimize side reactions .
  • Purity Monitoring: Employ TLC with ethyl acetate/hexane (3:7) for real-time tracking, followed by column chromatography (silica gel, gradient elution) for purification .

Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:
A multi-spectral approach is critical:

  • NMR: ¹H/¹³C NMR (DMSO-d₆) identifies thiazole protons (δ 7.2–7.5 ppm) and acetamide carbonyl (δ 170–172 ppm). 2D NMR (HSQC, HMBC) resolves ambiguities in thioether linkages .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 455.12) and fragments thiazole rings for substructure validation .
  • X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation) provides definitive bond-length data for the 2,5-dimethylbenzyl and benzo[d]thiazole moieties .

Basic: Which in vitro assays are suitable for preliminary screening of its biological activity?

Methodological Answer:
Prioritize target-specific assays:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) with 24-hour incubation .
  • Anticancer: MTT assay (72-hour exposure) using HeLa or MCF-7 cells, comparing IC₅₀ values to cisplatin controls .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition) with 10 µM compound pre-incubation .

Advanced: How can researchers resolve contradictions in spectral data interpretation for this compound?

Methodological Answer:
Address discrepancies via:

  • Isotopic Labeling: Use ³⁵S-labeled thioether precursors to trace unexpected signals in NMR .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts to validate experimental vs. theoretical data .
  • Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide) to identify substituent-induced shifts .

Advanced: What mechanistic insights explain the formation of its thioether and acetamide bonds during synthesis?

Methodological Answer:
Key steps involve:

  • Thioether Formation: Nucleophilic substitution between 2-mercaptothiazole and 2,5-dimethylbenzyl bromide (SN2 mechanism), monitored via IR for S-H bond disappearance (~2550 cm⁻¹) .
  • Acetamide Coupling: EDC/HOBt-mediated activation of the carboxylic acid, followed by amine nucleophilic attack (6-methylbenzo[d]thiazol-2-amine), with reaction progress tracked by TLC .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer:
SAR optimization requires systematic modifications:

  • Substituent Variation: Replace 2,5-dimethylbenzyl with electron-withdrawing groups (e.g., 4-F) to assess impact on thiazole ring reactivity .
  • Bioisosteric Replacement: Substitute benzo[d]thiazole with pyridazine (e.g., 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide) to evaluate pharmacokinetic changes .
  • Docking Studies: Use AutoDock Vina to predict binding affinity for kinases (e.g., EGFR), guiding rational design .

Advanced: How can researchers address pharmacokinetic challenges such as poor solubility or metabolic instability?

Methodological Answer:

  • Solubility Enhancement: Co-solvent systems (PEG-400/water) or nanoformulation (liposomes, 100–200 nm particle size) improve bioavailability .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) to identify cytochrome P450-mediated degradation. Introduce methyl groups at C-6 of benzo[d]thiazole to block oxidative metabolism .

Advanced: How should contradictory bioactivity data across studies be reconciled?

Methodological Answer:
Contradictions arise from assay variability or structural analogs. Mitigate via:

  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing to reduce inter-lab variability .
  • Control Compounds: Include structurally similar references (e.g., N-(3,5-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide) to calibrate activity thresholds .
  • Meta-Analysis: Pool data from analogs (e.g., thiazole-acetamide derivatives) to identify trends in substituent effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.